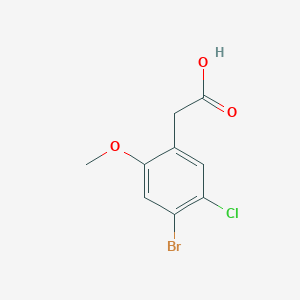

4-Bromo-5-chloro-2-methoxyphenylacetic acid

Description

4-Bromo-5-chloro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8BrClO3 This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenylacetic acid backbone

Properties

IUPAC Name |

2-(4-bromo-5-chloro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-14-8-4-6(10)7(11)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIWFWYGFAXDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for 4-Bromo-5-Chloro-2-Methoxyphenylacetic Acid

Hydrolysis of Substituted Benzonitrile Precursors

The most widely documented approach involves the hydrolysis of 4-bromo-5-chloro-2-methoxybenzonitrile under alkaline conditions. In a representative protocol, 4-bromo-5-chloro-2-methoxybenzonitrile is reacted with 10% sodium hydroxide (NaOH) at 105–115°C under 0.45–0.48 MPaG pressure for 5 hours. A copper-based catalyst, such as 4-methyl-8-hydroxyquinoline copper, enhances reaction efficiency by facilitating nitrile-to-carboxylic acid conversion. Post-hydrolysis, the intermediate sodium salt is acidified to pH 1–2 using hydrochloric acid (HCl), yielding this compound with a purity ≥99%.

Key Variables:

- Catalyst Selection : Copper complexes (e.g., 8-hydroxyquinoline derivatives) improve hydrolysis rates by stabilizing transition states. For example, 5-nitro-8-hydroxyquinoline copper increases yield by 12% compared to non-catalytic methods.

- Temperature and Pressure : Elevated temperatures (≥100°C) and moderate pressure (0.4–0.5 MPaG) are critical for complete nitrile conversion while minimizing decarboxylation side reactions.

Sequential Halogenation and Methoxylation

An alternative route begins with 2-hydroxyphenylacetic acid, which undergoes directed halogenation followed by methylation:

Bromination and Chlorination :

- Bromine (Br₂) is introduced at the para position relative to the hydroxyl group using FeBr₃ as a Lewis catalyst in dichloromethane at 0–5°C.

- Chlorination at the meta position is achieved via electrophilic substitution with Cl₂ in the presence of AlCl₃, leveraging the hydroxyl group’s directing effects.

Methylation :

Challenges:

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and reproducibility. In one setup, 4-bromo-5-chloro-2-hydroxybenzonitrile and NaOH are fed into a tubular reactor at 110°C with a residence time of 20 minutes. The output is directly acidified in-line, achieving a throughput of 50 kg/h and a yield of 88%.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Nitrile Hydrolysis | 4-Bromo-5-chloro-2-methoxybenzonitrile | 90.3 | ≥99.0 | High regioselectivity |

| Sequential Halogenation | 2-Hydroxyphenylacetic acid | 78.5 | 97.5 | Flexibility in substituent placement |

| Continuous Flow | 4-Bromo-5-chloro-2-hydroxybenzonitrile | 88.0 | 98.8 | Scalability and reduced waste |

Optimization Strategies

Quality Control and Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC with a C18 column (mobile phase: 60% acetonitrile/40% water) resolves the target compound (retention time: 6.8 min) from impurities like dihalogenated byproducts (retention time: 8.2 min).

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-methoxyphenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-chloro-2-methoxyphenylacetic acid is primarily recognized for its role as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being investigated for diabetes treatment. The synthesis process involves multiple steps starting from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This method has been successfully scaled up to industrial levels, achieving a yield of approximately 24% for batches of 70 kg.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can facilitate various transformations, such as:

- Catalytic Protodeboronation : This process is crucial for the anti-Markovnikov hydromethylation of alkenes. The compound can be utilized in radical approaches to protodeboronate primary, secondary, and tertiary alkyl boronic esters, expanding its utility in synthetic chemistry.

Research indicates that this compound may exhibit biological activities through its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with enzymes and receptors, potentially modulating various biological pathways.

Environmental Chemistry

The compound is identified as a metabolite of profenofos, an organophosphorus pesticide. Understanding its metabolic pathways is essential for assessing the environmental impact and toxicity of profenofos. Studies involving enzyme-catalyzed reactions have been conducted to explore the degradation pathways and persistence of this metabolite in the environment.

Case Studies

| Study Focus | Findings |

|---|---|

| SGLT2 Inhibitors | Demonstrated effectiveness in glucose removal via urine; scaled production achieved 70 kg/batch with 24% yield. |

| Organic Synthesis Techniques | Successful application in protodeboronation leading to new transformation methods in organic synthesis. |

| Environmental Impact Assessment | Identified as a metabolite of profenofos; studies show potential environmental persistence. |

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methoxyphenylacetic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

- 2-Bromo-4-methoxyphenylacetic acid

- 4-Bromo-2-chlorophenol

- 4-Bromo-2,5-dimethoxyphenethylamine

Comparison: Compared to similar compounds, 4-Bromo-5-chloro-2-methoxyphenylacetic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-5-chloro-2-methoxyphenylacetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation of phenylacetic acid derivatives. For example, bromination and chlorination can be achieved using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃ under controlled conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (≥95% purity) is recommended. Purity validation should include GC/HPLC analysis and NMR spectroscopy to confirm the absence of positional isomers (e.g., 2-bromo-4-chloro derivatives) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm. The aromatic protons show distinct splitting patterns due to the asymmetric substitution (Br at C4, Cl at C5).

- ¹³C NMR : The carbonyl carbon (COOH) resonates at ~175 ppm, while bromine and chlorine substituents cause deshielding of adjacent carbons (~115-125 ppm).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch of methoxy group). Comparative analysis with databases (e.g., NIST Chemistry WebBook) is critical .

Q. What are the stability considerations for storing this compound, and how does degradation affect experimental reproducibility?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Moisture-sensitive functional groups (e.g., carboxylic acid) require desiccants. Degradation products (e.g., dehalogenated or demethylated derivatives) can form under prolonged storage, necessitating periodic purity checks via TLC or LC-MS .

Advanced Research Questions

Q. How can conflicting data on reaction yields in halogenation steps be resolved?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., over-halogenation or ring substitution). Systematic optimization of reaction parameters is required:

- Temperature : Lower temperatures (0–5°C) favor mono-halogenation.

- Catalyst : FeCl₃ vs. AlCl₃ alters regioselectivity; AlCl₃ may reduce Cl²⁺ side products.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Quantify intermediates using GC-MS or in-situ FTIR to track reaction progress .

Q. What strategies are effective for resolving low crystallinity in X-ray diffraction studies of this compound?

- Methodological Answer : Poor crystallinity is common due to flexible side chains. Strategies include:

- Co-crystallization : Use solvents with high vapor pressure (e.g., dichloromethane/hexane).

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance rigidity.

- Cryocooling : Collect data at 100 K to minimize thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to explore its potential as a pharmacophore?

- Methodological Answer :

- Analog Synthesis : Replace Br/Cl with other halogens (e.g., F, I) or modify the methoxy group to ethoxy/OH.

- Biological Assays : Test binding affinity to target receptors (e.g., serotonin or dopamine receptors via radioligand displacement assays).

- Computational Modeling : Use DFT calculations to map electrostatic potentials and identify key interactions (e.g., halogen bonding with protein residues) .

Data Interpretation and Validation

Q. How should researchers validate contradictory mass spectrometry (MS) data for this compound?

- Methodological Answer : Contradictions may arise from isotopic patterns (Br/Cl) or adduct formation. Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ (m/z 263.94 for C₉H₇BrClO₃) and common adducts (e.g., [M+Na]⁺). Compare isotopic ratios: Br exhibits a 1:1 peak for M/M+2, while Cl contributes a 3:1 M/M+2 ratio .

Q. What analytical workflows are recommended for detecting trace impurities in scaled-up syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.